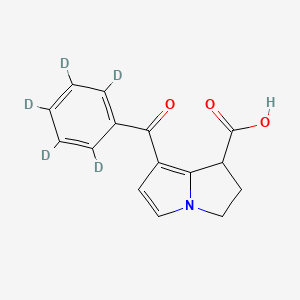

Perindopril-N-desethylpentanoate-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ペリンドプリル-N-デスエチルペンタノエート-d4は、ペリンドプリルの不純物であるペリンドプリル-N-デスエチルペンタノエートの標識アナログです。 ペリンドプリルは、組織アンジオテンシン変換酵素(ACE)の長時間作用型親油性阻害剤であり、高血圧治療薬として広く使用されています 。 ペリンドプリル-N-デスエチルペンタノエート-d4は、ペリンドプリルの薬物動態と代謝を研究するために科学研究で使用されます .

準備方法

合成経路と反応条件

ペリンドプリル-N-デスエチルペンタノエート-d4の合成には、ペリンドプリル-N-デスエチルペンタノエート分子への重水素原子の組み込みが含まれます。これは通常、水素原子を重水素に置換する一連の化学反応によって達成されます。 特定の合成経路と反応条件は、製造元によって異なる場合があり、機密情報です .

工業生産方法

ペリンドプリル-N-デスエチルペンタノエート-d4の工業生産には、最終製品の純度と一貫性を確保するために、専門的な設備と制御された条件下での大規模化学合成が含まれます。 このプロセスには、規制基準を満たすための複数の精製および品質管理手順が含まれます .

化学反応の分析

反応の種類

ペリンドプリル-N-デスエチルペンタノエート-d4は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。

還元: この反応は、水素の付加または酸素の除去を含みます。

置換: この反応は、1つの原子または原子の群を別の原子または原子の群に置き換えることを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応を促進する触媒などがあります。 これらの反応の条件は、通常、所望の結果を得るために、制御された温度とpHレベルを含みます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。 置換反応は、導入された置換基に応じて、さまざまな誘導体を生じることがあります .

科学研究への応用

ペリンドプリル-N-デスエチルペンタノエート-d4は、特に次の分野の科学研究で広く使用されています。

化学: ペリンドプリルとその誘導体の化学的性質と反応性を研究するため。

生物学: 生きている生物におけるペリンドプリルの生物学的効果と代謝を調査するため。

医学: ペリンドプリルの薬物動態と薬力学を理解し、より効果的な高血圧治療薬の開発を支援するため。

科学的研究の応用

Perindopril-N-desethylpentanoate-d4 is used extensively in scientific research, particularly in the fields of:

Chemistry: To study the chemical properties and reactivity of Perindopril and its derivatives.

Biology: To investigate the biological effects and metabolism of Perindopril in living organisms.

Medicine: To understand the pharmacokinetics and pharmacodynamics of Perindopril, aiding in the development of more effective antihypertensive therapies.

作用機序

ペリンドプリル-N-デスエチルペンタノエート-d4は、ペリンドプリルと同様に、アンジオテンシン変換酵素(ACE)の阻害剤として作用します。この酵素は、強力な血管収縮物質であるアンジオテンシンIをアンジオテンシンIIに変換する役割を担っています。この変換を阻害することにより、ペリンドプリル-N-デスエチルペンタノエート-d4はアンジオテンシンIIのレベルを低下させ、血管拡張とそれに続く血圧の低下をもたらします。 関連する分子標的には、ACE酵素とレニン-アンジオテンシン-アルドステロン系(RAAS)経路が含まれます .

類似化合物の比較

類似化合物

ペリンドプリル: 親化合物であり、高血圧治療薬として広く使用されています。

リシノプリル: 高血圧と心不全の治療に使用される別のACE阻害剤。

アムロジピン: 高血圧と狭心症の治療に使用されるカルシウムチャネルブロッカー.

独自性

ペリンドプリル-N-デスエチルペンタノエート-d4は、重水素標識されているため、薬物動態研究で正確な追跡と分析が可能になる点がユニークです。 この標識は、ペリンドプリルの代謝と分布に関する貴重な洞察を提供し、より効果的で標的を絞った治療薬の開発を支援します .

類似化合物との比較

Similar Compounds

Perindopril: The parent compound, widely used as an antihypertensive agent.

Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness

Perindopril-N-desethylpentanoate-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides valuable insights into the metabolism and distribution of Perindopril, aiding in the development of more effective and targeted therapies .

特性

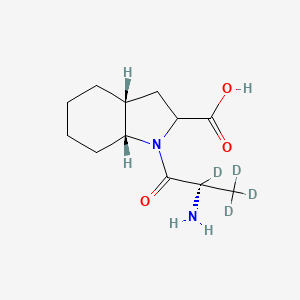

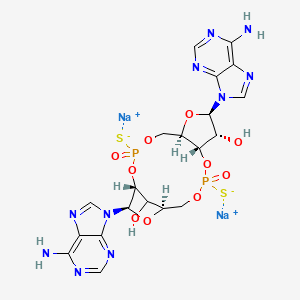

分子式 |

C12H20N2O3 |

|---|---|

分子量 |

244.32 g/mol |

IUPAC名 |

(3aR,7aR)-1-[(2S)-2-amino-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8+,9+,10?/m0/s1/i1D3,7D |

InChIキー |

BHUJIVBXVYHWJX-XOPXYYCCSA-N |

異性体SMILES |

[2H][C@@](C(=O)N1[C@@H]2CCCC[C@@H]2CC1C(=O)O)(C([2H])([2H])[2H])N |

正規SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)